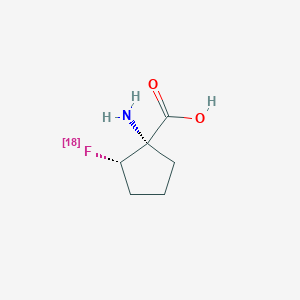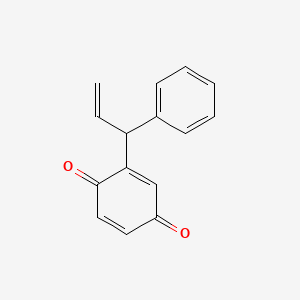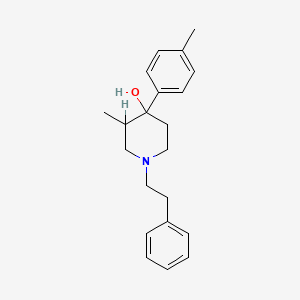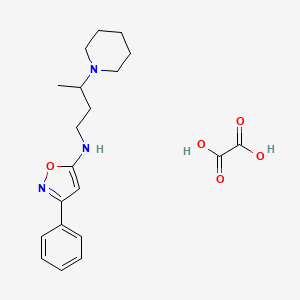![molecular formula C26H33ClN2O5S2 B12728225 butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol CAS No. 124645-37-0](/img/structure/B12728225.png)
butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
- Formation of the benzobbenzothiepin core : This step involves the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the chlorosulfanyl group : This is achieved through chlorination and subsequent thiolation reactions.
- Attachment of the piperazine ring : This step involves nucleophilic substitution reactions, often using piperazine as a nucleophile.
- Addition of the butanedioic acid moiety : This is typically done through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: Butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
- Reduction : Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
- Substitution : Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or to replace existing ones.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
- Substitution : Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol has several scientific research applications:
- Chemistry : It is used as a building block for the synthesis of more complex molecules.
- Biology : The compound is studied for its potential biological activity, including its effects on cellular processes.
- Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry : It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds:
- Succinic acid : A simpler dicarboxylic acid with similar structural features.
- Piperazine derivatives : Compounds containing the piperazine ring, which may have similar biological activities.
- Thiepin derivatives : Compounds with the benzobbenzothiepin core structure.
Uniqueness: Butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
124645-37-0 |
|---|---|
Fórmula molecular |
C26H33ClN2O5S2 |
Peso molecular |
553.1 g/mol |
Nombre IUPAC |
butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H27ClN2OS2.C4H6O4/c23-18-5-6-20-17(15-18)16-22(19-3-1-2-4-21(19)28-20)27-14-12-25-9-7-24(8-10-25)11-13-26;5-3(6)1-2-4(7)8/h1-6,15,22,26H,7-14,16H2;1-2H2,(H,5,6)(H,7,8) |
Clave InChI |
MHJKEBDNVRKRLH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)CCSC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24.C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















